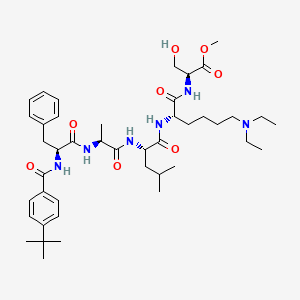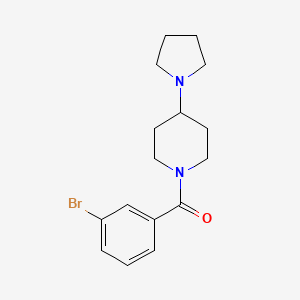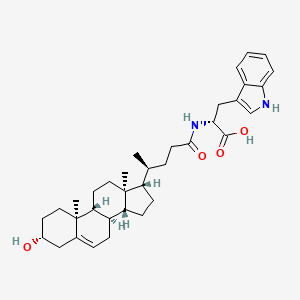
VCP746
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VCP-746 is a potent adenosine A2B receptor agonist that stimulates anti-fibrotic signalling. VCP746 reduces hypertrophy in a rat neonatal cardiac myocyte model. VCP746 is a hybrid molecule consisting of an adenosine moiety linked to an adenosine A1 receptor (A1AR) allosteric modulator moiety. At the A1AR, VCP746 mediated cardioprotection in the absence of haemodynamic side effects such as bradycardia.
Aplicaciones Científicas De Investigación
Cardiac Myocyte Hypertrophy Attenuation
VCP746 is recognized as a novel A1 adenosine receptor (A1AR) biased agonist. In studies involving neonatal rat cardiac myocytes (NCM), VCP746 displayed significant inhibitory effects on interleukin-1β, tumor necrosis factor-α, and Ang II-stimulated NCM hypertrophy. This suggests its potential as a pharmacological agent for attenuating cardiac remodeling, particularly after myocardial infarction, due to its cytoprotective properties without affecting cell viability (Chuo et al., 2016).
Cancer Cell Death Induction
Research has also explored the role of VCP, also known as p97 or Cdc48p, in cancer. Studies have developed compounds that inhibit VCP through various mechanisms, including covalent modification and allosteric inhibition. These compounds have shown effectiveness in activating the unfolded protein response, interfering with autophagy, and inducing cancer cell death, confirming VCP as a potential cancer target (Magnaghi et al., 2013).
Role in Disease Pathogenesis
The ATPase valosin-containing protein (VCP)/p97 plays a central role in the ubiquitin system, impacting proteostasis and signaling pathways relevant to degenerative diseases and genomic stability. This system's malfunction, associated with diseases like inclusion body myopathy, Paget’s disease of bone, and frontotemporal dementia (IBMPFD), underscores the significance of VCP/p97 in disease pathogenesis and cellular function (Meyer & Weihl, 2014).
Anti-Fibrotic Signaling in Cardiac and Renal Cells
VCP746 also acts as a potent adenosine A2B receptor agonist, stimulating anti-fibrotic signaling in cardiac and renal cells. In neonatal rat cardiac fibroblasts and renal mesangial cells, VCP746 effectively inhibited TGF-β1- and angiotensin II-mediated collagen synthesis, suggesting its role in attenuating fibrotic processes in cardiac and renal (patho)physiology (Vecchio et al., 2016).
Implications in Autophagosome Maturation
VCP/p97 has been identified as essential for the maturation of ubiquitin-containing autophagosomes. Deficiency in VCP due to mutations causes an accumulation of immature autophagic vesicles, indicating its critical role in the autophagy process and potential implications in diseases like IBMPFD (Tresse et al., 2010).
Propiedades
Número CAS |
1582751-84-5 |
|---|---|
Nombre del producto |
VCP746 |
Fórmula molecular |
C35H36F3N7O6S |
Peso molecular |
739.7712 |
Nombre IUPAC |
5-amino-4-benzoyl-N-(6-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)hexyl)-3-(3-(trifluoromethyl)phenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C35H36F3N7O6S/c36-35(37,38)21-12-8-11-20(15-21)23-24(26(47)19-9-4-3-5-10-19)30(39)52-29(23)33(50)41-14-7-2-1-6-13-40-31-25-32(43-17-42-31)45(18-44-25)34-28(49)27(48)22(16-46)51-34/h3-5,8-12,15,17-18,22,27-28,34,46,48-49H,1-2,6-7,13-14,16,39H2,(H,41,50)(H,40,42,43)/t22-,27-,28-,34-/m1/s1 |
Clave InChI |
BXNCSGUIWDCTBJ-QQLQPOFESA-N |
SMILES |
O=C(C1=C(C2=CC=CC(C(F)(F)F)=C2)C(C(C3=CC=CC=C3)=O)=C(N)S1)NCCCCCCNC4=C5N=CN([C@@H]6O[C@H](CO)[C@@H](O)[C@H]6O)C5=NC=N4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
VCP-746; VCP 746; VCP746; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



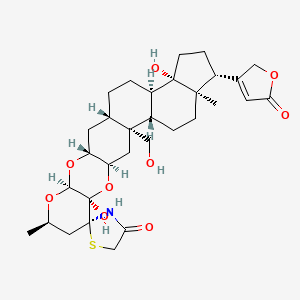
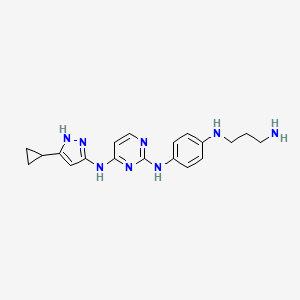
![7-[3-(Dimethylamino)propoxy]-6-Methoxy-2-(4-Methyl-1,4-Diazepan-1-Yl)-N-(1-Methylpiperidin-4-Yl)quinazolin-4-Amine](/img/structure/B611569.png)
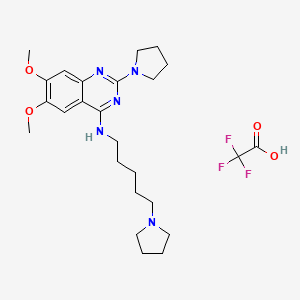
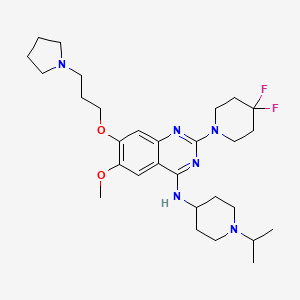
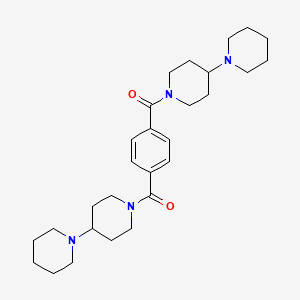
![N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide](/img/structure/B611576.png)
![N-1,2,3-Benzothiadiazol-6-yl-N'-[2-oxo-2-(1-piperidinyl)ethyl]urea](/img/structure/B611578.png)
![(7s)-7-Amino-N-[(4-Fluorophenyl)methyl]-8-Oxo-2,9,16,18,21-Pentaazabicyclo[15.3.1]henicosa-1(21),17,19-Triene-20-Carboxamide](/img/structure/B611580.png)
